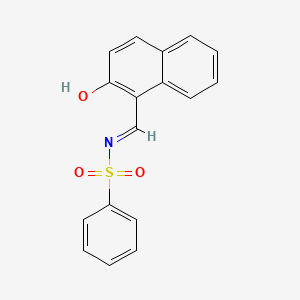

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide

Description

Properties

IUPAC Name |

(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18-22(20,21)14-7-2-1-3-8-14/h1-12,19H/b18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCKULJGBMKWIA-LDADJPATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with benzenesulfonamide in an ethanol solution. The mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired Schiff base compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide and its derivatives exhibit significant anticancer properties. For instance, studies have shown that sulfonamide-based Schiff bases can selectively inhibit cancer cell proliferation. In one study, compounds derived from this sulfonamide demonstrated potent antitumor activity against human breast (MCF-7) and lung cancer cells, with IC50 values ranging from 90 to 166 μM . The mechanism involves targeting the colchicine binding site of β-tubulin, disrupting microtubule dynamics essential for cell division.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory potential. In particular, derivatives have shown substantial inhibitory activity against α-glucosidase and acetylcholinesterase, which are relevant in treating diabetes and Alzheimer's disease, respectively . The synthesis of new derivatives has led to compounds exhibiting moderate to strong inhibition against these enzymes, suggesting their potential as therapeutic agents.

Antioxidant Properties

This compound has demonstrated significant antioxidant activities. Studies employing various assays (DPPH, ABTS) have revealed that certain derivatives possess the ability to scavenge free radicals effectively. For example, one derivative exhibited an IC50 value of 6.12 ppm in DPPH scavenging assays, outperforming standard antioxidants like ascorbic acid . This property is crucial for developing drugs aimed at oxidative stress-related conditions.

Fluorescent Sensing

The compound serves as a chemosensor for detecting metal ions, particularly aluminum ions (Al3+). It has been reported that this compound can enhance fluorescence significantly in the presence of Al3+, making it useful for environmental monitoring and biological imaging applications . The limit of detection for this interaction was determined to be 33.2 nM.

DNA Interaction Studies

The interaction of this compound with DNA has been explored through various methodologies including agarose gel electrophoresis and UV-Vis spectroscopy. Certain derivatives were found to cleave plasmid DNA hydrolytically and oxidatively, indicating their potential use in gene therapy or as antibacterial agents through targeted DNA damage .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Target | IC50 (μM) |

|---|---|---|---|

| Anticancer | Schiff base from this compound | MCF-7 (Breast) | 90 - 166 |

| Enzyme Inhibition | Various derivatives | α-Glucosidase | Moderate |

| Antioxidant | Selected derivative | DPPH Scavenging | 6.12 ppm |

| Fluorescent Sensing | This compound | Al3+ Detection | 33.2 nM |

Case Study: Anticancer Activity Assessment

In a study published in 2013, a series of sulfanilamide Schiff base derivatives were synthesized and evaluated for their anticancer properties against human breast cancer cells (MCF-7). The results indicated that several compounds exhibited selective cytotoxicity with IC50 values ranging between 90 to 166 μM, highlighting the potential of these derivatives as novel anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide involves its ability to chelate metal ions, forming stable complexes. This chelation can influence various biochemical pathways, potentially leading to its observed biological activities . The compound’s molecular targets include metal ions and enzymes that require metal cofactors for their activity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s hydroxynaphthyl-imine group distinguishes it from halogenated (e.g., chloro-quinolinyloxy in ) or alkylated (e.g., dimethylphenyl in ) derivatives.

- Unlike T0901317’s trifluoroethyl groups for LXR binding , the target compound’s planar hydroxynaphthyl moiety enhances metal coordination and π-π stacking .

Spectroscopic Characterization

¹H NMR :

- IR Spectroscopy: Target compound: Strong -C=N stretch at 1600–1620 cm⁻¹ . N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide: C-Cl stretch at 750–800 cm⁻¹ .

Key Observations :

- The target compound’s Mn(II) complexes show superior antimicrobial activity compared to simpler sulfonamides (e.g., dimethylphenyl derivatives) due to enhanced metal coordination .

- T0901317’s trifluoromethyl groups optimize hydrophobic interactions with LXR, unlike the target compound’s hydrophilic hydroxynaphthyl group .

Biological Activity

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide, a sulfonamide-based Schiff base, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by data from various studies and case analyses.

Chemical Structure and Synthesis

The compound is characterized by the presence of a naphthalene moiety linked to a benzenesulfonamide through an imine bond. The synthesis typically involves the condensation of 2-hydroxy-1-naphthaldehyde with benzenesulfonamide. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various sulfonamide-based Schiff bases, this compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria.

- Effective inhibition of biofilm formation in Staphylococcus aureus and Enterococcus species, with MIC values ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 125 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Radical Scavenging : The compound showed notable scavenging activity, comparable to standard antioxidants like ascorbic acid.

- ABTS and FRAP Assays : Results indicated strong reducing power, suggesting its role in mitigating oxidative stress .

Table 2: Antioxidant Activity Results

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

| FRAP | 35 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines:

- Breast Cancer (MCF-7) : IC50 values ranged from 90 to 166 μM.

- Lung Cancer : Similar efficacy was observed with IC50 values between 96 and 140 μM .

These findings suggest that this compound may interact with the colchicine binding site on β-tubulin, disrupting microtubule dynamics essential for cell division.

The mechanisms underlying the biological activities of this compound include:

- DNA Interaction : Studies have shown that it can cleave plasmid DNA through hydrolytic and oxidative mechanisms, indicating potential as a DNA-targeting agent .

- Antibacterial Mechanism : The compound may inhibit protein synthesis and nucleic acid production in bacteria, contributing to its bactericidal effects .

Case Studies

A recent investigation highlighted the effectiveness of this compound in treating infections caused by resistant strains of bacteria. This study utilized both in vitro and in vivo models to demonstrate significant reductions in bacterial load when treated with the compound.

Q & A

Basic Research Question

- Spectroscopy :

- NMR : H and C NMR confirm the imine bond (C=N, δ ~8.5–9.0 ppm) and aromatic protons .

- IR : Stretching vibrations for -OH (3200–3500 cm), C=N (1600–1650 cm), and sulfonamide S=O (1150–1350 cm) .

- Crystallography : X-ray diffraction (e.g., CCDC data) resolves dihedral angles between naphthalene and benzene rings, as seen in analogous structures .

Advanced Tip : Use Multiwfn software () for electron localization function (ELF) analysis to map electron density distributions .

How can researchers evaluate the antimicrobial activity of this compound, and what structural features enhance efficacy?

Advanced Research Question

- Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Structure-Activity Relationship (SAR) :

- The 2-hydroxynaphthyl group enhances lipophilicity, improving membrane penetration.

- The sulfonamide moiety may inhibit dihydropteroate synthase, analogous to other sulfonamides .

Methodological Tip : Compare activity with metal complexes (e.g., Mn(II) in ), which often show higher potency due to chelation effects .

What computational strategies are effective for studying electronic properties and binding interactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .

- Molecular Docking : Simulate interactions with bacterial targets (e.g., dihydropteroate synthase) using AutoDock Vina .

- Topological Analysis : Use Multiwfn to quantify bond critical points (BCPs) in the electron density, identifying key non-covalent interactions .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

Discrepancies may arise from:

- Experimental variability : Differences in bacterial strains or assay protocols .

- Purity : Impurities from incomplete recrystallization (e.g., residual acetic acid) .

Resolution Strategy :

Replicate studies under standardized conditions (CLSI guidelines).

Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

What crystallographic techniques confirm the molecular structure and intermolecular interactions?

Basic Research Question

- X-ray Diffraction : Resolve the dihedral angle between naphthalene and benzene rings (e.g., ~86.6° in analogous structures) .

- Hydrogen Bonding : Identify N–H···O interactions in the crystal lattice, which stabilize the supramolecular architecture .

Advanced Tip : Compare experimental data with Cambridge Structural Database (CSD) entries to validate packing motifs .

What mechanistic hypotheses explain the compound’s biological activity?

Advanced Research Question

Proposed mechanisms include:

- Enzyme inhibition : Sulfonamide binding to dihydropteroate synthase’s p-aminobenzoic acid (PABA) pocket .

- Receptor modulation : Interaction with bacterial two-component regulatory systems.

Validation Approach : Perform enzymatic assays (e.g., UV-Vis monitoring of folate synthesis inhibition) and site-directed mutagenesis of target residues .

How can metal complexes of this compound be synthesized, and what advantages do they offer?

Advanced Research Question

- Synthesis : React the Schiff base with Mn(II) or Co(II) salts in ethanol under nitrogen, yielding octahedral complexes .

- Advantages : Enhanced stability, redox activity, and synergistic antimicrobial effects .

Characterization : Use cyclic voltammetry to study metal-centered redox peaks and EPR for geometric insights .

What methods assess the compound’s solubility and thermal stability for formulation studies?

Basic Research Question

- Solubility : Determine via shake-flask method in PBS (pH 7.4) and DMSO .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points (e.g., 168–172°C for related sulfonamides) .

How can computational predictions be validated against experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.